molecular formula C14H31BrN2S B1372318 N',N-dimethyl(undecylsulfanyl)methanimidamide hydrobromide CAS No. 1173622-54-2

N',N-dimethyl(undecylsulfanyl)methanimidamide hydrobromide

Cat. No. B1372318
CAS RN: 1173622-54-2
M. Wt: 339.38 g/mol
InChI Key: NUQFIOFNPKFLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’,N-dimethyl(undecylsulfanyl)methanimidamide hydrobromide is a chemical compound with the CAS Number: 1173622-54-2 . It has a molecular weight of 339.38 . The IUPAC name of this compound is undecyl N-methyl-N’- [ (E)-methyl]imidothiocarbamate hydrobromide .


Molecular Structure Analysis

The InChI code for N’,N-dimethyl(undecylsulfanyl)methanimidamide hydrobromide is 1S/C14H30N2S.BrH/c1-4-5-6-7-8-9-10-11-12-13-17-14 (15-2)16-3;/h4-13H2,1-3H3, (H,15,16);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

1. Synthesis and Characterization of Energetic Salts

Research involving N',N-dimethyl(undecylsulfanyl)methanimidamide hydrobromide is closely related to the synthesis and characterization of energetic salts. For instance, the study by Xue, Twamley, and Shreeve (2005) explored the synthesis of new energetic salts, such as N,N-dimethyl-N'-(5-methyl-tetrazole)methanimidamide, by protonating bi(1,2,4-triazoles) with various acids. This research contributes to understanding the physical properties and heats of combustion of these energetic ionic salts (Xue, Twamley, & Shreeve, 2005).

2. Preparation and Analysis in Pharmaceutical Compounds

The compound also finds relevance in the preparation of various pharmaceutical compounds. For example, Fan (2004) demonstrated the synthesis of methanimidamide monoacetate, a related compound, by hydrogenating cyanamide. This process highlights the significance of such compounds in the pharmaceutical industry (Fan, 2004).

3. Electrospray Mass Spectrometry

The use of solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) in electrospray ionization for analyzing hydrophobic compounds, such as protected hydrophobic peptides and sugars, is another area of application. Szabó and Kele (2001) indicated that these solvents help overcome solubility issues and produce high-quality spectra, which is crucial in the analysis of various complex organic compounds (Szabó & Kele, 2001).

4. Surface Characterization and Biocompatibility Studies

The compound is also significant in the study of surface properties and biocompatibility, as shown in the research on quaternized polysulfone films. Ioan et al. (2011) explored the surface morphology, hydrophobicity, and interactions with blood of films containing similar compounds, which is essential in biomedical applications (Ioan et al., 2011).

5. Dynamics of Adsorption in Biological Systems

The dynamics of adsorption in biological systems, especially for derivatives of lysosomotropic substances, are another research area. Dopierała and Prochaska (2010) studied compounds like alkyl N,N-dimethyl-alaninates methobromides, which are structurally related. Understanding the interaction of such compounds with biological membranes is crucial in medicine (Dopierała & Prochaska, 2010).

6. Micellar Solutions and Critical Micelle Concentrations

Another application is in determining the critical micelle concentration (cmc) and microviscosity of various surfactants using fluorescence probes. Miyagishi et al. (1994) used a related method to determine cmc values, contributing to our understanding of surfactants in different environments (Miyagishi, Kurimoto, Ishihara, & Asakawa, 1994).

properties

IUPAC Name

undecyl N,N'-dimethylcarbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2S.BrH/c1-4-5-6-7-8-9-10-11-12-13-17-14(15-2)16-3;/h4-13H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQFIOFNPKFLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCSC(=NC)NC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-dimethyl(undecylsulfanyl)methanimidamide hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N',N-dimethyl(undecylsulfanyl)methanimidamide hydrobromide
Reactant of Route 2
Reactant of Route 2
N',N-dimethyl(undecylsulfanyl)methanimidamide hydrobromide
Reactant of Route 3
Reactant of Route 3
N',N-dimethyl(undecylsulfanyl)methanimidamide hydrobromide
Reactant of Route 4
Reactant of Route 4
N',N-dimethyl(undecylsulfanyl)methanimidamide hydrobromide
Reactant of Route 5
Reactant of Route 5
N',N-dimethyl(undecylsulfanyl)methanimidamide hydrobromide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N',N-dimethyl(undecylsulfanyl)methanimidamide hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.